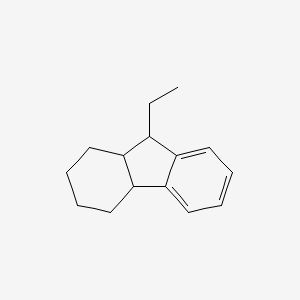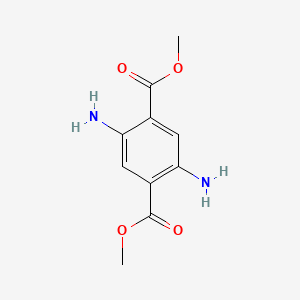
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-diaminobenzene-1,4-dicarboxylate typically involves the esterification of 2,5-diaminoterephthalic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The final product is obtained through a series of purification steps, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl 2,5-diaminobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function . The ester groups can undergo hydrolysis, releasing the active terephthalic acid derivative, which can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,5-diaminoterephthalate
- Dimethyl 2,5-dihydroxyterephthalate
- Dimethyl 2,5-dimethoxyterephthalate
Uniqueness
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate is unique due to the presence of both amino and ester functional groups on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
24260-55-7 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
dimethyl 2,5-diaminobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,11-12H2,1-2H3 |
Clave InChI |
MLHNZPWDMUISKQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1N)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
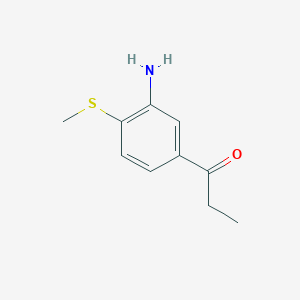
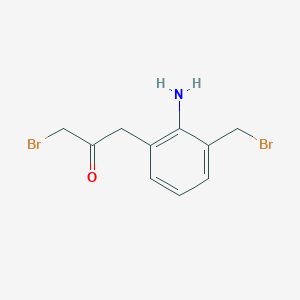
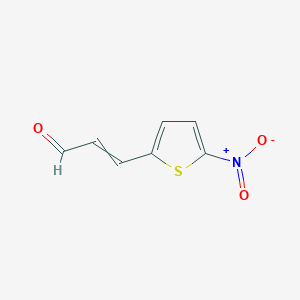
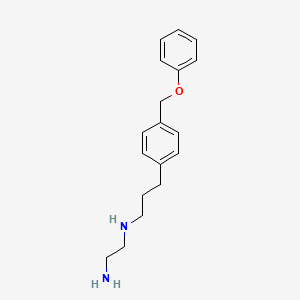

![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)


![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
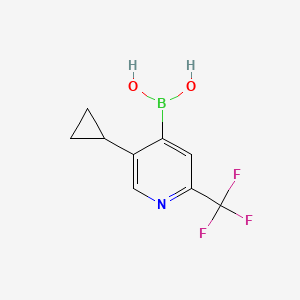
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
